molecular formula C5H8BrNO2 B094884 (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid CAS No. 16257-71-9

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Cat. No.: B094884
CAS No.: 16257-71-9
M. Wt: 194.03 g/mol
InChI Key: RPVLOJVLQGIHDG-DMTCNVIQSA-N
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Description

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid typically involves the bromination of a suitable pyrrolidine precursor. One common method is the bromination of (2S,4R)-pyrrolidine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives or other oxidized products.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolidine derivatives with various functional groups.

    Oxidation Reactions: Formation of oxo derivatives or carboxylate salts.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their activity and function. The compound’s stereochemistry also affects its binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different biological activity and binding properties.

    (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: The fluorine atom replaces the bromine atom, leading to variations in reactivity and interaction with molecular targets.

    (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: The methyl group at the 4-position alters the compound’s steric and electronic properties, affecting its chemical behavior.

Uniqueness

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding characteristics. Its ability to undergo various chemical transformations and its applications in diverse research fields highlight its versatility and importance in scientific studies.

Properties

IUPAC Name

(2S,4R)-4-bromopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVLOJVLQGIHDG-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617791
Record name (4R)-4-Bromo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-71-9
Record name (4R)-4-Bromo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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